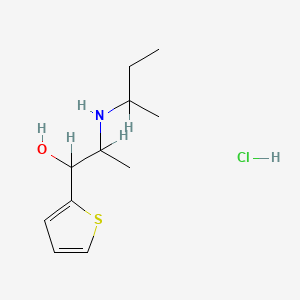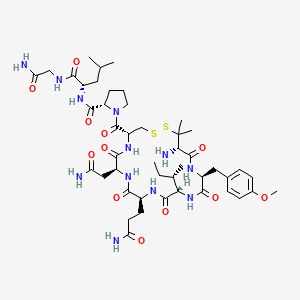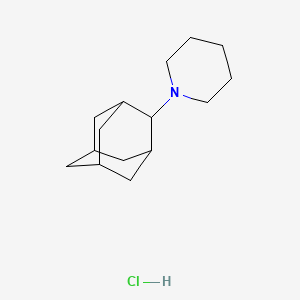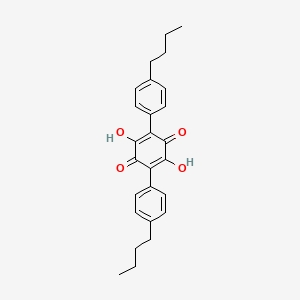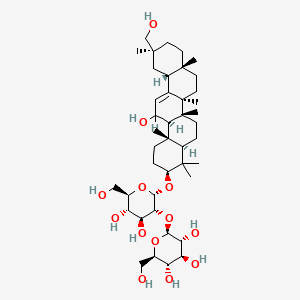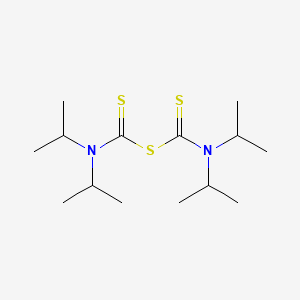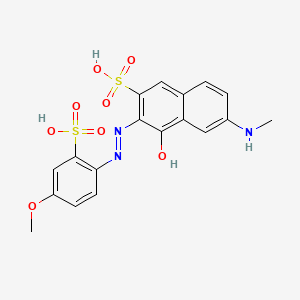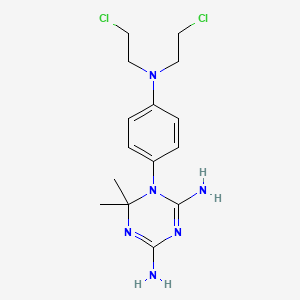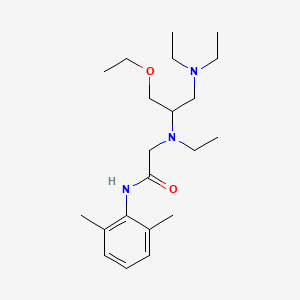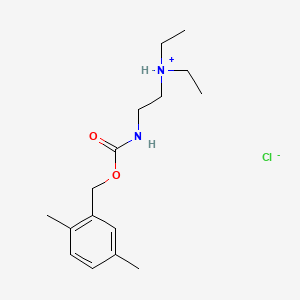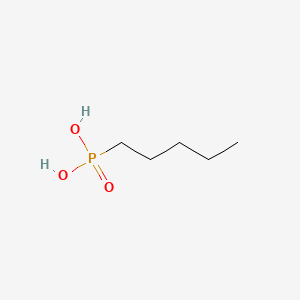
Pentylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentylphosphonic acid is an organophosphorus compound with the molecular formula C5H13O3P. It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonic acids, which are known for their structural analogy with phosphate moieties and their coordination or supramolecular properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentylphosphonic acid can be synthesized through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Pentylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into different phosphine compounds.
Substitution: It can participate in substitution reactions where the hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonic acids .
Wissenschaftliche Forschungsanwendungen
Pentylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of organophosphorus compounds and as a reagent in various chemical reactions.
Biology: It serves as a precursor for bioactive molecules and is used in the study of enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly in the design of bone-targeting drugs.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of pentylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylphosphonic acid
- Methylphosphonic acid
- Ethylphosphonic acid
- Butylphosphonic acid
Uniqueness
Pentylphosphonic acid is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological molecules. Compared to shorter or longer chain phosphonic acids, this compound offers a balance of hydrophobic and hydrophilic properties, making it suitable for a variety of applications .
Eigenschaften
CAS-Nummer |
4672-26-8 |
|---|---|
Molekularformel |
C5H13O3P |
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
pentylphosphonic acid |
InChI |
InChI=1S/C5H13O3P/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8) |
InChI-Schlüssel |
CKVICYBZYGZLLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


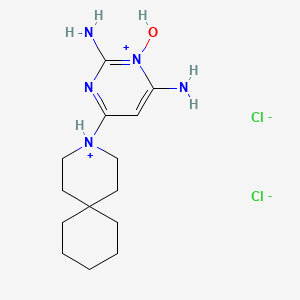

![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
